2-(2-Furylmethyl)isoindolin-1-imine hydrobromide is a chemical compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of isoindoline derivatives, which are recognized for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The hydrobromide salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
The compound can be synthesized through various methods, often involving the reaction of isoindoline derivatives with furan-containing reagents. Its synthesis has been documented in patent literature, emphasizing its utility in therapeutic contexts, particularly as a kinase inhibitor and for treating conditions associated with muscle atrophy and cachexia .
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide is classified as a heterocyclic compound due to the presence of nitrogen in its structure. It falls under the category of organic compounds that exhibit significant pharmacological properties, making it a subject of interest in pharmaceutical research.
The synthesis of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide typically involves several key steps:
Technical details regarding these reactions often include specific solvent systems, temperature control, and reaction times to optimize yield and purity .
The molecular structure of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide can be represented as follows:
The compound features a fused ring system characteristic of isoindolines along with a furylmethyl substituent. The imine functional group contributes to its reactivity profile.
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the configuration and conformation of the molecule.
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide can participate in several chemical reactions:
Technical details about these reactions often involve conditions such as temperature, catalysts used (if any), and solvent choice .
The mechanism of action for 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide primarily involves its interaction with biological targets such as kinases. Upon administration, the compound may inhibit specific kinase pathways involved in muscle atrophy or inflammation.
Research indicates that such compounds can modulate signaling pathways that regulate cell growth and apoptosis, suggesting their potential as therapeutic agents .
Relevant data from studies indicate that variations in pH and temperature can significantly affect its stability and reactivity .
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide has several potential applications:
The ongoing research into this compound highlights its versatility and importance in medicinal chemistry and related fields .
Isoindolin-1-imine represents a privileged scaffold in medicinal chemistry due to its planar aromatic structure and capacity for diverse non-covalent interactions with biological targets. The hydrobromide salt form, as exemplified in 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide, significantly enhances crystallinity and stability—critical factors for both structural characterization and pharmaceutical development. Design strategies for these derivatives leverage the inherent electrophilicity of the imine carbon (C=N), which serves as the primary reaction site for nucleophilic addition or further functionalization [1].
X-ray crystallographic studies reveal that the isoindolin-1-imine core maintains near-planar geometry, with slight puckering induced by substitution at the C2 position. The incorporation of a hydrobromide counterion generates a robust ionic interaction with the imine nitrogen (N1), significantly influencing molecular packing and solid-state stability. This interaction is quantified by N–H···Br hydrogen bond distances typically ranging from 2.85–3.10 Å, as observed in analogous structures [3]. Density Functional Theory (DFT) calculations further corroborate experimental findings, demonstrating that protonation at N1 increases the global electrophilicity index (ω > 1.5 eV), thereby enhancing the molecule's reactivity toward biological nucleophiles—a crucial consideration for drug design [1].
Table 1: Key Structural Parameters in Isoindolin-1-imine Hydrobromide Derivatives
Structural Feature | Bond Length (Å) | Bond Angle (°) | Electronic Parameter (DFT) |
---|---|---|---|
C=N (imine bond) | 1.27–1.29 | - | LUMO energy: -2.8 to -3.1 eV |
N1–H⁺···Br⁻ (ionic H-bond) | 1.04 (N–H) | 165–175 | Charge on N1: +0.45 to +0.52 e |
Isoindoline ring planarity | - | Deviation < 5° | HOMO-LUMO gap: 3.5–4.0 eV |
The strategic incorporation of 2-furylmethyl at the C2 position of the isoindolin-1-imine scaffold introduces distinct electronic and steric properties that profoundly influence molecular recognition and binding. Furan, as an electron-rich heterocycle, contributes significantly to the molecule's π-electron density, enhancing its capacity for stacking interactions with aromatic residues in enzyme binding pockets. This hybridization approach combines the rigid, planar isoindolin-1-imine core with the moderately flexible furylmethyl linker—optimizing both target engagement and physicochemical properties [2].
Spectroscopic characterization (¹H NMR) of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide reveals distinct signals attributable to this hybrid architecture: the furan H-3/H-4 protons appear as doublets between δ 6.35–6.45 ppm and δ 7.45–7.55 ppm, respectively, while the benzylic CH₂ linker displays characteristic doublets near δ 4.85 ppm (geminal coupling J ≈ 15 Hz) due to diastereotopic protons. The furylmethyl group's orientation relative to the isoindoline plane is stabilized by weak C–H···O interactions between the furan oxygen and adjacent isoindoline protons, as confirmed by both X-ray diffraction and Hirshfeld surface analysis [3]. These secondary interactions confer conformational restraint, reducing entropy penalties upon binding to biological targets.
Table 2: Comparative Analysis of C2 Substituents in Isoindolin-1-imine Hydrobromides
C2 Substituent | Log P (Calculated) | HOMO Energy (eV) | Key Intermolecular Interactions | % H-bond Contribution (Hirshfeld) |
---|---|---|---|---|
2-Furylmethyl | 1.8 ± 0.2 | -5.9 | O(furan)···H–C(isoindoline), π–π stacking | H···O: 12–15%; H···H: 28–32% |
Phenyl | 2.5 ± 0.2 | -6.2 | π–π stacking, C–H···π | H···H: 35–40%; C···H: 15–18% |
Methyl | 1.2 ± 0.2 | -6.5 | Van der Waals, weak C–H···Br | H···H: 40–45%; H···Br: 10–12% |
The synthesis of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide employs a Schiff base condensation between 2-(aminomethyl)furan and phthalimide-derived carbonyl precursors, typically conducted under Brønsted or Lewis acid catalysis. Optimization studies reveal that solvent polarity, temperature, and catalyst loading critically impact both reaction kinetics and imine stereoselectivity. Acetic acid (glacial) serves as the optimal solvent and catalyst, providing yields exceeding 80% when reactions proceed at 80–85°C for 6–8 hours under inert atmosphere [2].
Reaction monitoring via thin-layer chromatography (TLC) and in situ infrared spectroscopy identifies two critical checkpoints: (1) consumption of the primary amine (disappearance of N–H stretch at 3350–3400 cm⁻¹), and (2) emergence of the characteristic imine C=N stretch at 1635–1655 cm⁻¹. Kinetic profiling demonstrates pseudo-first-order dependence on carbonyl concentration, with the rate-determining step being nucleophilic attack by the amine on protonated carbonyl. The addition of molecular sieves (3Å) significantly enhances yields (by 15–20%) through water sequestration, shifting the equilibrium toward imine formation [3]. Post-condensation, hydrobromide salt formation is achieved via stoichiometric addition of HBr in acetic acid or diethyl ether, yielding crystalline material suitable for X-ray analysis.
Table 3: Optimization Parameters for Imine Condensation and Salt Formation
Reaction Variable | Tested Range | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | Toluene, EtOH, MeCN, AcOH | Glacial Acetic Acid | Yield: 82% (AcOH) vs 45% (Toluene) |
Catalyst | None, p-TsOH, ZnCl₂, AcOH | AcOH (solvent/catalyst) | Rate increase 5x vs uncatalyzed |
Temperature | 25°C, 60°C, 80°C, 100°C | 80–85°C | Yield plateau >80°C; decomposition >100°C |
Reaction Time | 2–12 hours | 6–8 hours | Max yield at 7 h; no improvement thereafter |
Water Removal | None, sieves, azeotropic | 3Å Molecular Sieves (50 mg/mmol) | Yield increase: 15–20% |
Salt Crystallization | Et₂O, IPA, EtOAc | Diethyl Ether | Crystalline purity >95% (XRD confirmed) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9